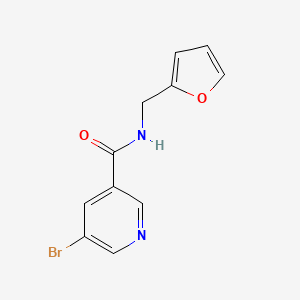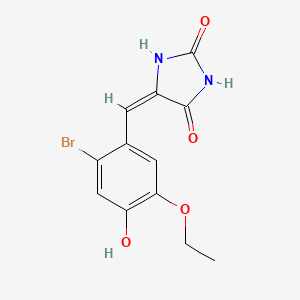![molecular formula C15H13Cl2NO3 B5586023 3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)
3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar methoxybenzaldehyde oxime derivatives involves multiple steps, including the introduction of methoxy and oxime groups into the benzaldehyde framework. These processes often employ reagents such as NaBH4 for reduction and various catalysts for specific group introductions. Conditions such as solvent choice, temperature, and catalysts are crucial for achieving high yields and desired selectivity (Arsenyev et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of methoxybenzaldehyde oximes reveals that these compounds can adopt different conformations based on the arrangements of methoxy groups and oxime units. For instance, compounds can exhibit s-cis or s-trans arrangements, influencing their crystal structures and hydrogen-bonding patterns. Such structural variations significantly affect the compound's reactivity and interaction with other molecules (Gomes et al., 2018).
Chemical Reactions and Properties
Methoxybenzaldehyde oximes undergo various chemical reactions, including oxidation, reduction, and complex formation with metals or other organic compounds. These reactions can lead to a wide range of products with diverse chemical properties, useful in synthetic chemistry and material science. The presence of methoxy and oxime groups also influences the compound's electronic structure, impacting its reactivity and interactions (Jephcote et al., 1986).
Physical Properties Analysis
The physical properties of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The arrangement of functional groups and overall molecular conformation contribute to its physical state and behavior in different environments. Studies have shown that similar compounds exhibit varied physical properties based on their structural differences, affecting their practical applications (Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The oxime and methoxy groups, in particular, play a significant role in its chemical behavior, influencing its reactions with acids, bases, and electrophiles. These properties are critical for its use in synthetic pathways and material science applications (Jephcote et al., 1986).
properties
IUPAC Name |
(NE)-N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-11(8-18-19)6-13(17)15(14)21-9-10-2-4-12(16)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAHUCFQIMMRT-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)


![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)

